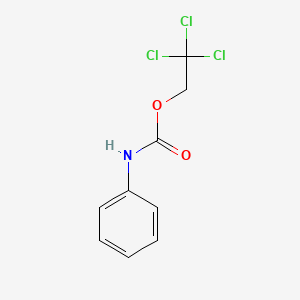

2,2,2-Trichloroethyl phenylcarbamate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trichloroethyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO2/c10-9(11,12)6-15-8(14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVDVFNMTYTIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962747 | |

| Record name | 2,2,2-Trichloroethyl hydrogen phenylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42864-21-1 | |

| Record name | NSC151581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Trichloroethyl hydrogen phenylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,2,2 Trichloroethyl Phenylcarbamate

Direct Synthesis Approaches to Phenylcarbamates

Direct methods for the formation of the phenylcarbamate linkage are foundational in organic synthesis. These approaches typically involve the reaction of a nucleophile with an electrophilic carbonyl source.

The most direct and common method for synthesizing phenylcarbamates is the reaction of phenyl isocyanate with an alcohol. In the case of 2,2,2-Trichloroethyl phenylcarbamate, this involves the nucleophilic addition of 2,2,2-trichloroethanol (B127377) to the electrophilic carbon of the isocyanate group in phenyl isocyanate.

The reaction mechanism is generally considered to be first-order in both the isocyanate and the alcohol concentration. researchgate.net The alcohol's oxygen atom attacks the central carbon of the isocyanate, leading to the formation of a urethane (B1682113) (carbamate) linkage. The reactivity of this reaction is influenced by the nature of the alcohol and any substituents on the phenyl isocyanate. Electron-withdrawing groups on the phenyl ring tend to accelerate the reaction rate. researchgate.net Studies on the alcoholysis of isocyanates suggest that the reaction can be catalyzed by additional alcohol molecules, which may form hydrogen-bonded complexes, thereby increasing the nucleophilicity of the reacting alcohol. kuleuven.benih.gov

Table 1: Key Aspects of Isocyanate-Alcohol Reaction

| Feature | Description |

|---|---|

| Reactants | Phenyl isocyanate, 2,2,2-Trichloroethanol |

| Product | This compound |

| Mechanism | Nucleophilic addition of the alcohol to the isocyanate group. |

| Kinetics | Typically first-order in both reactants. researchgate.net |

| Catalysis | Can be autocatalyzed by the alcohol reactant. nih.gov |

Due to the high toxicity of phosgene (B1210022), a traditional precursor for isocyanates, significant research has focused on developing phosgene-free synthetic routes. nih.gov These alternative methods often rely on more benign reagents like dimethyl carbonate (DMC), other alkyl carbamates, or urea (B33335).

One prominent phosgene-free strategy is the transesterification or transcarbamation reaction. For instance, an amine like aniline (B41778) can react with an alkyl carbamate (B1207046), such as methyl carbamate, in the presence of a catalyst to yield the desired phenylcarbamate. researchgate.net Zinc chloride (ZnCl2) has been shown to be an effective catalyst for the reaction of aniline with methyl carbamate, achieving high conversion and selectivity. researchgate.net Another approach involves the use of DMC as a methoxycarbonylation agent to convert amines into methyl carbamates, which can then be used as intermediates. researchgate.net

Urea-based routes also provide a viable phosgene-free pathway. 1,3-Diphenylurea (DPU) can be synthesized via the palladium-catalyzed reductive carbonylation of nitrobenzene. researchgate.net This DPU can then serve as a precursor to methyl N-phenylcarbamate through a reaction with methanol. researchgate.net

Transition metal catalysis offers efficient and selective methods for carbamate synthesis under mild conditions. Palladium complexes, in particular, have been investigated for their efficacy. A computational study on the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate using a palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), highlights the role of the catalyst in making the reaction spontaneous. nih.gov The proposed mechanism involves the coordination of the reactants to the palladium center, which stabilizes intermediates and facilitates key steps like dehydrogenation and chlorine elimination, ultimately leading to the carbamate product. nih.gov The study confirmed that the direct reaction between the amine and the chloroformate precursor is not spontaneous and requires a catalyst to proceed efficiently. nih.gov

Table 2: Comparison of Synthesis Approaches

| Approach | Key Precursors | Advantages |

|---|---|---|

| Isocyanate Route | Phenyl isocyanate, 2,2,2-Trichloroethanol | Direct, high-yielding. |

| Phosgene-Free | Aniline, Methyl Carbamate, Urea, DMC | Avoids toxic phosgene, uses safer reagents. nih.govresearchgate.net |

| Catalytic | Amine, Chloroformate, Pd Catalyst | Mild conditions, high efficiency and selectivity. nih.gov |

Synthesis via Azidoformate Intermediates

An alternative pathway to carbamates involves the use of azidoformate intermediates. Azidoformates can be synthesized from the corresponding chloroformates. For example, 2,2,2-trichloroethyl chloroformate can react with sodium azide (B81097) in an appropriate solvent like dry acetone (B3395972) to produce 2,2,2-trichloroethyl azidoformate in high yield. researchgate.net This synthesis provides a stable intermediate that can be used in subsequent reactions.

The azidoformate can then be converted to the carbamate. While the direct conversion to a phenylcarbamate is less common, azidoformates are versatile precursors. For instance, they can undergo Curtius rearrangement upon thermal or photolytic decomposition to form an isocyanate, which can then react with phenol (B47542) to yield the desired phenylcarbamate. Alternatively, catalytic reactions can be employed to achieve the desired transformation under milder conditions.

Multi-Component Reactions for Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for generating molecular diversity and creating complex derivatives efficiently. nih.gov While a direct MCR for this compound is not standard, MCRs can be used to synthesize derivatives by incorporating a starting material that already contains the phenylcarbamate moiety.

Several classical MCRs could be adapted for this purpose:

Ugi Reaction: This reaction typically involves an isocyanide, an acid, an amine, and a carbonyl compound. nih.gov If one of the components, for example, the amine or the acid, contained a this compound group, the final product would be a complex derivative of the parent structure.

Mannich Reaction: This reaction combines an amine, a non-enolizable aldehyde, and an enolizable ketone to form a β-aminoketone. frontiersin.org Using a phenylcarbamate-substituted amine or aldehyde would lead to the corresponding derivatized Mannich base.

Strecker Reaction: As one of the first described MCRs, the Strecker reaction synthesizes α-amino cyanides from amines, aldehydes or ketones, and a cyanide source. mdpi.com

These strategies allow for the rapid assembly of complex molecular scaffolds built upon the core phenylcarbamate structure, which is valuable in medicinal chemistry and materials science for creating libraries of related compounds. nih.gov

Stereoselective Synthesis of this compound Derivatives

Introducing chirality into molecules is crucial for applications in pharmaceuticals and materials. Stereoselective synthesis of derivatives of this compound can be achieved through methods such as enzymatic kinetic resolution (EKR).

In a relevant study, the racemic carbamate tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was successfully resolved using a lipase-catalyzed transesterification reaction. mdpi.com The enzyme Candida antarctica lipase (B570770) B (CAL-B) demonstrated excellent enantioselectivity (E > 200), allowing for the separation of the (R)- and (S)-enantiomers. mdpi.com After 24 hours, both the remaining starting material and the acylated product were obtained with an enantiomeric excess (ee) of over 99%. mdpi.com This chemoenzymatic approach provides a practical route to obtaining enantiopure building blocks that can be used for the synthesis of chiral organoselenanes and organotelluranes. mdpi.com A similar strategy could be applied to resolve racemic derivatives of this compound that possess a stereocenter.

Another advanced approach involves transition-metal-catalyzed reactions, such as intramolecular double [2+2+2] cycloadditions, which have been used for the diastereo- and enantioselective synthesis of complex planar chiral cyclophanes. nih.gov

Reactivity and Mechanistic Investigations of 2,2,2 Trichloroethyl Phenylcarbamate

Chemical Transformations Involving the Carbamate (B1207046) Linkage

The 2,2,2-trichloroethoxycarbonyl (Troc) group, as seen in 2,2,2-trichloroethyl phenylcarbamate, is a widely utilized carbamate protecting group for amines and alcohols in organic synthesis. chem-station.comnih.gov Its primary chemical transformations revolve around the cleavage of the carbamate linkage for deprotection purposes. total-synthesis.com The Troc group is valued for its stability across a range of conditions and its unique removal mechanism, which imparts useful orthogonality in complex multi-step syntheses. chem-station.comtotal-synthesis.com

The removal of the Troc group is typically achieved through reductive methods that proceed via a β-elimination mechanism. total-synthesis.com This process involves a single-electron reduction of the trichloroethyl moiety, which initiates the fragmentation of the carbamate. total-synthesis.com

Several metals have been employed to facilitate the reductive cleavage of the Troc group, with zinc and indium being prominent examples.

Zinc-Mediated Cleavage: The most common method for Troc deprotection utilizes zinc dust. chem-station.com The reaction is typically carried out in the presence of acetic acid or in a solvent system like aqueous tetrahydrofuran (B95107) (THF). chem-station.comtotal-synthesis.com The mechanism involves a single-electron transfer from zinc to the trichloroethyl group, leading to the formation of an intermediate that undergoes β-elimination. total-synthesis.com This process releases the free amine, carbon dioxide, and 1,1-dichloroethylene. chem-station.comtotal-synthesis.com Bimetallic systems such as zinc-lead (Zn-Pb) and cadmium-lead (Cd-Pb) couples have also been used. total-synthesis.com

Indium-Mediated Cleavage: Indium metal offers a milder and more chemoselective alternative for Troc deprotection. lookchem.com This method is particularly advantageous for substrates containing acid-sensitive functional groups that may not be stable to standard zinc-acetic acid conditions. lookchem.com The reaction is typically performed by refluxing the Troc-protected compound with indium metal and a proton source like ammonium (B1175870) chloride (NH₄Cl) in an ethanol-water solvent mixture. lookchem.comresearchgate.net Studies have shown that the reaction's efficiency can be optimized by adjusting the equivalents of indium and the solvent system. lookchem.com For instance, the deprotection of a Troc-protected aminobenzonitrile was significantly improved by increasing the equivalents of indium and changing the solvent from methanol-water to ethanol-water. lookchem.com

| Method | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Zinc-Mediated | Zn powder in acetic acid or THF/H₂O | Common, robust, and widely used. May not be suitable for acid-sensitive substrates. | chem-station.comtotal-synthesis.com |

| Indium-Mediated | In powder with NH₄Cl in EtOH/H₂O, reflux | Mild conditions, highly chemoselective, and tolerant of acid-labile protecting groups. | lookchem.comresearchgate.net |

| Other Reductive Methods | Cd dust, Zn-Pb couple, Cd-Pb couple, electrolysis | Provide alternative conditions, though some reagents (e.g., cadmium) are highly toxic. | total-synthesis.comlookchem.com |

A significant advantage of the Troc group is its orthogonality, which allows for its selective removal without affecting other protecting groups within the same molecule. total-synthesis.comwikipedia.org This is a crucial feature in the synthesis of complex molecules like peptides and oligosaccharides, where multiple functional groups must be masked and unmasked in a specific sequence. nih.govresearchgate.netresearchgate.net

The Troc group is stable under the conditions used to cleave many other common protecting groups. total-synthesis.com For example, it is resistant to the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acidic conditions (e.g., trifluoroacetic acid) used to remove the tert-butoxycarbonyl (Boc) group. total-synthesis.comcreative-peptides.com It is also stable to fluoride (B91410) reagents used for cleaving silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). total-synthesis.com

Conversely, the reductive conditions used for Troc cleavage are mild enough to leave most other protecting groups intact. chem-station.com Indium-mediated deprotection, in particular, has demonstrated high chemoselectivity. lookchem.com It can be performed in the presence of acid-labile groups like TBDMS ethers, which would be cleaved by the traditional zinc/acetic acid method. lookchem.com

| Protecting Group | Typical Cleavage Condition | Troc Group Stability | Reference |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA) | Stable | total-synthesis.comcreative-peptides.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable | total-synthesis.comcreative-peptides.com |

| TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) | Stable | total-synthesis.com |

| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂/Pd) | Stable | creative-peptides.com |

| Troc (2,2,2-Trichloroethoxycarbonyl) | Reduction (e.g., Zn/AcOH or In/NH₄Cl) | - | total-synthesis.comlookchem.com |

The reductive cleavage of the Troc group via β-elimination consistently produces specific by-products alongside the deprotected amine or alcohol. chem-station.com The fragmentation of the 2,2,2-trichloroethoxycarbonyl moiety yields carbon dioxide and 1,1-dichloroethylene, which is a volatile organic compound. chem-station.comchimia.ch The formation of 1,1-dichloroethylene is a direct consequence of the elimination mechanism following the initial reduction step. chimia.ch

Under certain circumstances, incomplete reduction can lead to the formation of other by-products. researchgate.netresearchgate.net When deprotecting Troc-protected aromatic amines, significant amounts (12-29%) of stable 2,2-dichloroethoxycarbonyl (Dioc) derivatives have been observed. researchgate.netresearchgate.net This side reaction is more prevalent under some reductive conditions, such as with zinc or zinc-copper couple in acetic acid. researchgate.netlookchem.com

High-pressure chemistry offers a unique method for promoting chemical reactions by altering molecular interactions and activation barriers. nih.gov Condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule like water or ammonia, can be facilitated under high pressure. nih.gov The application of high pressure decreases intermolecular distances, which can enhance reactivity and induce transformations like polymerization. nih.gov

While specific studies on high-pressure promoted condensation of this compound are not extensively documented, research on analogous compounds provides insight into potential reactivity. For instance, the condensation reaction between methyl N-phenylcarbamate and formaldehyde (B43269) has been studied using various solid acid catalysts to produce methylene (B1212753) diphenyl-dicarbamate. researchgate.net This type of reaction, forming a new carbon-carbon bond between aromatic rings bridged by a methylene group, is a key step in the synthesis of isocyanates. researchgate.net It is plausible that similar condensation pathways could be promoted for this compound under high-pressure conditions, potentially leading to novel polymeric or oligomeric materials. nih.gov

Cleavage and Deprotection Mechanisms

Role as a Synthetic Intermediate

The primary role of this compound and related Troc-protected compounds is as a stable, protected synthetic intermediate. chem-station.comtotal-synthesis.com By masking a reactive amine or hydroxyl group, the Troc group allows for chemical modifications to be performed on other parts of a molecule without interference. nih.govtotal-synthesis.com This strategy is fundamental to the successful execution of complex, multi-step organic syntheses. wikipedia.org

The Troc group has proven exceptionally useful in the synthesis of carbohydrates and glycoconjugates. nih.govresearchgate.net In this context, it can be part of a sophisticated orthogonal protecting group strategy, enabling the sequential construction of complex oligosaccharides. researchgate.net For example, the N-Troc group on a 2-amino sugar can enhance the reactivity of glycosyl donors and acceptors while simultaneously protecting the amino functionality. nih.gov

Furthermore, the Troc group serves as a key intermediate in the synthesis of complex natural products and other biologically active molecules. researchgate.net Its compatibility with various reaction conditions, including palladium coupling chemistry, makes it a versatile tool for building intricate molecular architectures. scispace.com An orthogonally protected 1,2,4,5-tetrazine (B1199680) derivative, for example, was synthesized incorporating a Troc-protected amino group, highlighting its utility in constructing complex heterocyclic systems. nih.govresearchgate.net

Precursor for Unsymmetrical Ureas

This compound serves as a valuable precursor in the synthesis of unsymmetrical ureas, a crucial structural motif in numerous bioactive compounds. A notable method involves the treatment of 2,2,2-trichloroethyl carbamate compounds with amines in the presence of bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3). researchgate.netlookchem.com This protocol has proven effective for synthesizing a variety of trisubstituted and tetrasubstituted ureas in high yields. lookchem.com

The use of 2,2,2-trichloroethyl carbamates, often referred to as Troc-carbamates, provides a strategic advantage in urea (B33335) synthesis. lookchem.com Amines are commonly protected as carbamates, and the direct conversion of these Troc-protected amines into ureas streamlines the synthetic process by eliminating separate deprotection and urea formation steps. lookchem.com The reaction has been successfully applied to Troc-protected aniline (B41778), reacting with various amines, including those with electron-donating and electron-withdrawing groups, to produce the desired unsymmetrical ureas in good yields. lookchem.com

For instance, the reaction of Troc-protected aniline with different amines has yielded a range of unsymmetrical ureas. Furthermore, the methodology extends to the synthesis of trisubstituted ureas from the reaction of secondary amines with Troc-protected aniline. lookchem.com The scope of this method also includes the use of Troc-protected benzyl (B1604629) compounds for creating both disubstituted and trisubstituted ureas. lookchem.com

A significant advantage of using DABAL-Me3 is its stability in air, which obviates the need for an inert atmosphere during the reaction. lookchem.com The reaction of a Troc-protected methylaniline compound with benzyl amine in the presence of DABAL-Me3 resulted in the rapid formation of the corresponding unsymmetrical trisubstituted urea in a high yield of 92% within 3 hours. lookchem.com This method is also efficient for producing tetrasubstituted ureas from the reaction of Troc-protected methylaniline with various secondary amines. lookchem.com

Alternative approaches for synthesizing unsymmetrical ureas from carbamate precursors have also been explored. One such method utilizes isopropenyl carbamates, which react cleanly and irreversibly with amines to afford unsymmetrical ureas in high yields and purity, minimizing the formation of symmetrical urea byproducts. acs.orgnih.gov Another strategy involves the high-pressure-promoted condensation of 2,2,2-trichloroethyl carbamates with primary or secondary amines. researchgate.net

| Troc-Protected Amine | Reacting Amine | Product Type | Yield |

|---|---|---|---|

| Troc-protected aniline | Amines with electron-donating groups | Unsymmetrical urea | Good |

| Troc-protected aniline | Amines with electron-withdrawing groups | Unsymmetrical urea | Good |

| Troc-protected aniline | Secondary amines | Trisubstituted urea | Excellent |

| Troc-protected benzyl compound | Various amines | Disubstituted and Trisubstituted ureas | Not specified |

| Troc-protected methylaniline | Benzyl amine | Trisubstituted urea | 92% |

| Troc-protected methylaniline | Various secondary amines | Tetrasubstituted urea | High |

Applications in Aziridination Reactions

This compound and its derivatives are implicated in aziridination reactions, which are crucial for synthesizing strained heterocyclic compounds. These reactions often involve the generation of a nitrene intermediate from a precursor, which then adds to an alkene to form the aziridine (B145994) ring.

In the context of silver-catalyzed intramolecular aziridination, 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidates have been identified as effective nitrene precursors. chemrxiv.org This method has been successful in converting homoallylic carbamimidates containing di- and trisubstituted olefins into bicyclic aziridines with good to excellent yields (up to 98%) and high enantioselectivities (up to 99% ee). chemrxiv.org

Another approach involves Co(II)-based metalloradical catalysis for the intramolecular radical aziridination of allylic sulfamoyl azides. nih.gov This system allows for the construction of highly strained 2-sulfonaly-1,3-diazabicyclo[3.1.0]hexane structures. The reaction is applicable to a broad range of allylic sulfamoyl azides and proceeds under neutral and non-oxidative conditions. nih.gov For example, the catalytic intramolecular aziridination of N-methyl-2-phenylallylamine derived allylic sulfamoyl azide (B81097), using just 0.5 mol % of the cobalt catalyst, yielded the desired bicyclic sulfamoyl aziridine in 99% yield on a gram scale. nih.gov

Furthermore, the stereoselective synthesis of specific aziridine-1-carboxylates highlights the utility of related carbamate structures. For instance, (R)-((R)-1-phenyl-2,2,2-trichloroethyl) 2-(2-bromophenyl)aziridine-1-carboxylate has been synthesized, demonstrating stereoselective amination of alkenes. researchgate.net The cleavage of the (R)-2,2,2-trichloro-1-phenylethyl carbamate occurs under basic conditions, which is advantageous as it avoids the ring-opening of the aziridine moiety that can occur with other protecting groups. researchgate.net

| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield | Enantioselectivity |

|---|---|---|---|---|---|

| Silver-Catalyzed Intramolecular Aziridination | AgNTf2 | Tces-protected carbamimidates | [4.1.0]-bicyclic aziridines | Up to 98% | Up to 99% ee |

| Co(II)-Catalyzed Intramolecular Radical Aziridination | [Co(P1)] | Allylic sulfamoyl azides | 2-Sulfonaly-1,3-diazabicyclo[3.1.0]hexane | High-yielding | Not specified |

| Stereoselective Synthesis | Not specified | Styrene derivatives | (R)-((R)-1-phenyl-2,2,2-trichloroethyl) 2-(2-bromophenyl)aziridine-1-carboxylate | Not specified | Stereoselective |

Formation of Functionalized Anilines and Indoles

The reactivity of compounds related to this compound extends to the synthesis of functionalized anilines and indoles, which are important heterocyclic scaffolds in medicinal chemistry and materials science.

For the synthesis of functionalized anilines, a protocol for ortho-trifluoromethoxylated aniline derivatives has been developed. nih.gov This procedure can be applied to a wide range of substrates, providing useful building blocks for new pharmaceuticals and agrochemicals. nih.gov Another method describes the selective synthesis of primary anilines from cyclohexanones using hydrazine (B178648) as the nitrogen source, catalyzed by hydroxyapatite-supported palladium nanoparticles. rsc.org This acceptorless dehydrogenative aromatization process effectively suppresses the formation of secondary aniline byproducts. rsc.org

In the realm of indole (B1671886) synthesis, various strategies have been employed. One significant approach is the cyclization of 2-alkynylaniline derivatives to form 2-substituted or 2,3-disubstituted indoles. mdpi.com These precursors are often synthesized via Sonogashira coupling of ortho-haloanilines and 1-alkynes. mdpi.com Palladium catalysts, such as Pd(OAc)2, are used to facilitate the cyclization in aqueous micellar media. mdpi.com

Another strategy involves the use of acyclic α-phosphoryloxy enecarbamates as starting materials for 2-substituted indoles and indolines. nih.gov A chemoselective cross-coupling of N-(o-bromophenyl)-α-phosphoryloxyenecarbamates with boron nucleophiles yields N-(o-bromophenyl)enecarbamates, which can then undergo Heck-type cyclization or 5-endo-trig aryl radical cyclization to produce the desired indole or indoline (B122111) structures. nih.gov

Additionally, N-acyl-thiazolium reagents, generated in situ from a thiazole (B1198619) and 2,2,2-trichloroethyl chloroformate (Troc-Cl), have been used in the α-amidoalkylation of oxy-indoles to synthesize novel analogues of oxy-camalexins. mdpi.com The use of Troc-Cl was found to result in faster reaction rates and higher yields compared to ethyl chloroformate. mdpi.com

Reaction Kinetics and Transition State Analysis

Understanding the reaction kinetics and transition states of reactions involving this compound and related compounds is crucial for optimizing reaction conditions and elucidating mechanisms.

Kinetic studies on the solvolysis of β,β,β-trichloroalkyl chloroformates, which share the trichloroethyl moiety, have provided insights into their reaction mechanisms. researchgate.net For 2,2,2-trichloro-1-1-dimethylethyl chloroformate, a bimolecular SN2 mechanism has been proposed based on kinetic data and solvent isotope effects. researchgate.net The transition state is thought to involve significant bond-making and to be assisted by general-base catalysis. researchgate.net

In the context of enzymatic reactions, kinetic resolution of carbamates has been studied. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl) phenylcarbamate using Candida antarctica lipase (B570770) B (CAL-B) showed excellent enantioselectivity (E > 200). nih.govmdpi.com The influence of temperature on the kinetic resolution was investigated, with optimal reaction times decreasing as the temperature increased from 25 °C to 40 °C. mdpi.com

Transition state analysis, often combining experimental kinetic isotope effect (KIE) measurements with computational methods, provides detailed structural information about the transition state. nih.gov While specific transition state analyses for reactions directly involving this compound are not extensively detailed in the provided context, the principles are broadly applicable. For example, in prenylation reactions, KIEs are used to determine the transition state structure for the reaction catalyzed by protein farnesyltransferase. nih.gov

Computational tools are increasingly used for the rapid and automated localization of transition states. chemrxiv.org These methods can be applied to various reaction types to understand mechanistic landscapes, although their success can be influenced by factors such as interfering normal modes in complex molecules. chemrxiv.org For aziridination reactions, computational studies have highlighted the importance of the minimum energy crossing point (MECP) between triplet and closed-shell singlet surfaces in explaining the stereoselectivity of the reaction. researchgate.net

| Temperature (°C) | Optimal Reaction Time (h) | Enantioselectivity (E) |

|---|---|---|

| 25 | 24 | > 200 |

| 35 | 16 | > 200 |

| 40 | 12 | > 200 |

Advanced Research Methodologies and Theoretical Studies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for exploring the molecular properties of 2,2,2-Trichloroethyl phenylcarbamate at an atomic level. These theoretical studies complement experimental findings, offering predictions and explanations that can be difficult to obtain through laboratory work alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to calculate the electronic structure of molecules. mpg.descispace.com For this compound, DFT methods are employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (ΔE) are fundamental indicators of molecular stability and reactivity. researchgate.net

A frontier molecular orbital analysis helps in understanding the chemical reactivity of carbamates. nih.gov Global reactivity descriptors, derived from the energies of these orbitals, quantify various aspects of the molecule's reactivity. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons.

Key global reactivity descriptors calculated via DFT include ionization potential, electron affinity, electronegativity, chemical potential, hardness, and the electrophilicity index. nih.govmdpi.com These parameters are instrumental in quantitative structure-activity relationship (QSTR) studies, which aim to build models that relate molecular descriptors to specific activities or properties. nih.gov

Table 1: Conceptual DFT Global Reactivity Descriptors

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Global Electrophilicity (ω) | ω = μ2 / 2η | The propensity of a species to accept electrons. researchgate.net |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nsf.gov While this compound itself is not chiral, the phenylcarbamate motif is fundamental to many widely used chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). nih.gov MD simulations provide critical insights into the mechanisms of chiral recognition at the atomic level. researchgate.net

In this context, simulations can model the transient diastereomeric complexes formed between the enantiomers of a chiral analyte and a phenylcarbamate-based chiral selector. nih.gov These simulations can elucidate the specific intermolecular interactions—such as hydrogen bonding, π-π stacking, and steric hindrance—that are responsible for enantioseparation. nsf.govresearchgate.net By calculating the binding free energy for each enantiomer with the chiral selector, MD simulations can predict which enantiomer will bind more strongly, consistent with experimental elution orders. researchgate.net This integrated approach, combining experimental and theoretical studies, offers a comprehensive understanding of chiral recognition phenomena. nih.gov

Computational methods are invaluable for predicting spectroscopic properties and analyzing the conformational landscape of molecules like this compound. nih.gov Theoretical calculations, particularly using DFT, can predict vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts. researchgate.net These predicted spectra serve as a powerful aid in the interpretation of experimental data.

A significant challenge for flexible molecules is the potential existence of multiple stable conformers. nih.gov Computational conformational analysis involves scanning the potential energy surface to identify low-energy rotational isomers (rotamers). For the analogous compound 2,2,2-trichloroethyl chloroformate, theoretical calculations confirmed the presence of two stable conformers, anti-gauche and anti-anti, and determined their relative stabilities. researchgate.net Similar analyses for this compound would investigate rotation around the C-O and N-C bonds to identify the preferred three-dimensional structures. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set, with double-hybrid DFT functionals often providing results close to high-level composite schemes but at a lower computational cost. nih.govsns.it

Table 2: Computationally Predicted Parameters

| Parameter Type | Information Obtained | Typical Computational Method |

|---|---|---|

| Rotational Constants | Molecular moments of inertia, aids in structural determination from microwave spectroscopy. | DFT (e.g., B2PLYP, ωB97X-D) nih.govsns.it |

| Vibrational Frequencies | Predicted IR and Raman peak positions, aids in spectral assignment. researchgate.net | DFT (e.g., B3LYP) |

| Electronic Transitions | Predicted UV-Vis absorption wavelengths (λmax) and oscillator strengths. researchgate.net | Time-Dependent DFT (TD-DFT) |

| NMR Chemical Shifts | Predicted 1H and 13C chemical shifts, aids in structural elucidation. | DFT with GIAO method |

| Conformational Energies | Relative stability (Gibbs free energy) of different rotational isomers. researchgate.net | DFT, MP2 |

Advanced Spectroscopic Investigations for Mechanistic Elucidation

Advanced spectroscopic techniques provide dynamic and real-time information about molecular structure and reaction pathways, offering deeper mechanistic understanding.

The carbamate (B1207046) linkage (O-(C=O)-N) in this compound features a nitrogen atom lone pair that can be delocalized into the carbonyl group. This resonance imparts partial double-bond character to the C–N bond, leading to a significant barrier to rotation. nih.gov As a result, the molecule can exist as distinct rotational isomers (or rotamers), which may interconvert slowly on the NMR timescale.

Dynamic NMR (DNMR) spectroscopy is the principal experimental technique for studying such conformational dynamics. orientjchem.orgunibas.it By recording NMR spectra over a range of temperatures, the kinetics of the rotational process can be determined. researchgate.net At low temperatures, where rotation is slow, separate signals for each rotamer may be observed. As the temperature increases, the rate of interconversion increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. nih.gov From the coalescence temperature and the separation of the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the bond's rotational hindrance. researchgate.net

In situ spectroscopic monitoring allows for the real-time observation of chemical reactions as they occur, providing a wealth of kinetic and mechanistic information without altering the reaction system through sampling. fu-berlin.de Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and NMR spectroscopy are particularly well-suited for this purpose. rsc.orgnih.gov

For reactions involving this compound, such as its formation or its use as a protecting group in a subsequent transformation, in situ monitoring can track the concentrations of reactants, intermediates, and products simultaneously. nih.gov For example, ATR-FTIR spectroscopy can monitor the appearance or disappearance of characteristic vibrational bands, such as the carbonyl (C=O) stretch of the carbamate group. researchgate.net This continuous data stream allows for the generation of detailed reaction profiles, which are crucial for elucidating complex reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. fu-berlin.dersc.org

X-ray Crystallography in Structural Analysis of Derivatives

X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of a crystalline compound. This methodology provides precise information on bond lengths, angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel chemical entities. In the context of this compound derivatives, single-crystal X-ray diffraction studies offer invaluable insights into their solid-state conformation and packing.

A notable example is the structural characterization of 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate, a derivative synthesized for its potential applications in bioorthogonal chemistry. researchgate.netnih.gov The analysis of this compound via single-crystal X-ray diffraction revealed a complex network of hydrogen bonds that dictate its molecular packing in the solid state. researchgate.netnih.gov

The crystal structure of this derivative is characterized by a triclinic system with a P-1 space group. researchgate.net The asymmetric unit contains two independent molecules. The carbamate moieties are involved in the formation of intermolecular hydrogen bonds, which leads to the stacking of the tetrazine molecules. researchgate.net Furthermore, lateral hydrogen bonds are observed between a nitrogen atom of the tetrazine ring and a hydroxyl group. researchgate.net This intricate network of hydrogen-bonding interactions significantly influences the supramolecular assembly of the molecules in the crystal lattice. researchgate.netnih.gov

The detailed crystallographic data for this derivative are summarized in the interactive table below.

Interactive Table: Crystal Data and Structure Refinement for 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate researchgate.net

| Parameter | Value |

| Empirical formula | C₁₄H₁₄Cl₃N₅O₃ |

| Formula weight | 406.65 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.68120 (9) |

| b (Å) | 9.79735 (16) |

| c (Å) | 30.9679 (7) |

| α (°) | 84.8340 (16) |

| β (°) | 86.9814 (16) |

| γ (°) | 83.8568 (14) |

| Volume (ų) | 1705.22 (5) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Cu Kα |

| Wavelength (Å) | 1.54184 |

| Absorption correction | Gaussian |

| Reflections collected | 7450 |

| Independent reflections | 7450 |

| R[F² > 2σ(F²)] | 0.069 |

| wR(F²) | 0.206 |

| Goodness-of-fit (S) | 1.05 |

Applications in Advanced Organic Materials and Chemical Systems

Utilization as a Protecting Group in Complex Syntheses

In the multistep synthesis of complex organic molecules, such as peptides and natural products, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. The 2,2,2-trichloroethoxycarbonyl (Troc) group, a close structural analog of 2,2,2-trichloroethyl phenylcarbamate, serves as a robust protecting group, particularly for amines, amino acids, carboxyl groups, and phosphates.

The protection of amino groups is a critical step in peptide synthesis to ensure that the correct sequence of amino acids is achieved. libretexts.org Carbamates are among the most popular and effective choices for protecting amines because they are readily installed, stable under a variety of reaction conditions, and can be removed without affecting the newly formed amide (peptide) bonds. masterorganicchemistry.com

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a valuable member of the carbamate (B1207046) family of protecting groups. It is typically introduced by reacting an amine or amino acid with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base. The resulting Troc-protected amine is stable under both acidic and basic conditions, which allows for selective deprotection of other protecting groups, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), in a synthetic sequence.

A key advantage of the Troc group is its unique cleavage mechanism. It is selectively removed under mild, reductive conditions using zinc dust in acetic acid. This process involves a single-electron reduction followed by a β-elimination, which regenerates the free amine and produces volatile byproducts. This specific set of deprotection conditions provides orthogonality, meaning the Troc group can be removed without disturbing other acid- or base-labile protecting groups within the same molecule, a crucial feature in the total synthesis of complex natural products.

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

| Carboxybenzyl | Cbz | Benzyl (B1604629) chloroformate | Catalytic hydrogenation |

| 2,2,2-Trichloroethoxycarbonyl | Troc | 2,2,2-Trichloroethyl chloroformate | Zn / Acetic Acid (Reduction) |

Carboxyl and Phosphate (B84403) Protection Strategies

Beyond amine protection, the 2,2,2-trichloroethyl (Tce) group is also employed to protect other crucial functional groups. In peptide synthesis, the carboxyl group of an amino acid can be protected as a 2,2,2-trichloroethyl ester. researchgate.net These esters are synthesized by reacting the corresponding N-protected amino acid chlorides with 2,2,2-trichloroethanol (B127377). researchgate.net Similar to its use in Troc-carbamates, the Tce ester group can be selectively cleaved by reduction with zinc in acetic acid, leaving other protecting groups and the peptide backbone intact. researchgate.net

The strategy extends to the protection of phosphate groups, which is particularly important in the synthesis of phosphopeptides—peptides that contain phosphorylated serine, threonine, or tyrosine residues. The synthesis of derivatives like Boc-Ser(PO₃Tc₂)-OH and Fmoc-Ser(PO₃Tc₂)-OH, where 'Tc' represents the trichloroethyl group, has been achieved in high yields. nih.gov The Tc groups protecting the phosphate moiety can be efficiently removed via Pd-catalyzed hydrogenolysis in aqueous ethanol. nih.gov This allows for the incorporation of phosphoserine into peptide chains with the phosphate group safely masked until the final deprotection step. nih.gov

Role in Chiral Separation and Chromatography

Phenylcarbamate derivatives, particularly those of polysaccharides, have become indispensable in the field of enantioselective chromatography. These materials are used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), which are capable of separating enantiomers—mirror-image isomers of chiral molecules. globethesis.comnih.gov

Polysaccharide derivatives are widely recognized for their excellent chiral recognition abilities and are the basis for some of the most successful and broadly applied CSPs. globethesis.comnih.gov Among these, the phenylcarbamate derivatives of cellulose (B213188) and amylose (B160209) demonstrate exceptionally high recognition capabilities. globethesis.com CSPs are typically prepared by physically coating or chemically immobilizing these polysaccharide derivatives onto a solid support, most commonly silica (B1680970) gel. mdpi.com

The structure of the substituent on the phenyl group significantly influences the chiral recognition abilities of the CSP. globethesis.com Research has shown that cellulose and amylose tris(3,5-dimethylphenylcarbamate) are among the most effective CSPs for enantiorecognition. nih.gov The development of new CSPs often involves synthesizing polysaccharide derivatives with different combinations of carbamate substituents. nih.gov For instance, studies have shown that CSPs containing two different phenylcarbamate substituents on the glucose units of cellulose can exhibit higher chiral recognition properties than those with only one type of substituent. nih.gov These coated-type CSPs are then packed into HPLC columns using a slurry method to be used for the enantioseparation of a wide range of chiral compounds. globethesis.com

Table 2: Examples of Polysaccharide-Based Chiral Stationary Phases

| Polysaccharide Backbone | Phenylcarbamate Derivative | Common Name |

|---|---|---|

| Cellulose | tris(3,5-dimethylphenylcarbamate) | Chiralcel OD |

| Amylose | tris(3,5-dimethylphenylcarbamate) | Chiralpak AD |

| Cellulose | tris(phenylcarbamate) | Chiralcel OC |

| Cellulose | tris(5-fluoro-2-methylphenylcarbamate) | N/A |

Understanding Chiral Recognition Mechanisms on Phenylcarbamate Derivatives

The ability of phenylcarbamate-based CSPs to separate enantiomers stems from the formation of transient diastereomeric complexes between the chiral selector (the CSP) and the analyte enantiomers. researchgate.net The separation occurs because one enantiomer interacts more strongly with the CSP than the other, leading to different retention times in the HPLC system. The primary forces governing this chiral recognition are a combination of intermolecular interactions. oup.comnih.gov

Computational studies and molecular docking simulations have provided significant insight into these mechanisms. oup.comnih.gov The key interactions responsible for chiral discrimination on phenylcarbamate derivatives include:

π-π interactions: Occurring between the aromatic rings of the phenylcarbamate on the CSP and aromatic groups on the analyte. nih.gov

Hydrogen bonding: The N-H proton and the C=O oxygen of the carbamate group are crucial sites for hydrogen bond formation with suitable functional groups on the analyte. oup.comnih.gov

Hydrophobic interactions: These interactions also play a significant role in the binding process. nih.gov

Steric hindrance: The three-dimensional structure of the polysaccharide derivative creates a specific chiral environment, and steric fit is crucial for effective interaction. researchgate.net

NMR spectroscopy has also been used to study the binding geometry between the CSP and enantiomers, confirming the interactions observed in chromatographic experiments and computational models. acs.org

Integration into Polymer Chemistry (e.g., Polysaccharide Derivatives)

The chemical modification of natural polymers like polysaccharides is a major field within polymer chemistry. Derivatizing polysaccharides with phenylcarbamate groups is a prime example of how the properties of a biopolymer can be tailored for specific, high-value applications. globethesis.com

The synthesis of cellulose phenylcarbamate derivatives involves regioselective procedures to attach phenylcarbamate groups at the 2-, 3-, and 6-positions of the glucose units. globethesis.com This modification transforms the hydrophilic polysaccharide into a hydrophobic polymer derivative that is soluble in organic solvents, enabling its processing for applications like CSPs. nih.gov The structure and degree of substitution are typically confirmed using spectroscopic methods such as FT-IR and ¹H NMR. globethesis.com

Beyond chromatography, these hydrophobic polysaccharide derivatives are explored for other advanced materials. For example, polysaccharide phenyl carbonates have been used to create reactive nanoparticles. nih.gov These nanoparticles can be formed through the self-assembly of the hydrophobic derivatives in an aqueous environment. nih.gov This approach is part of a growing interest in using modified biopolymers to create novel nanomaterials for biomedical and other applications. semanticscholar.org The ability to functionalize naturally occurring polymers like cellulose and xylan (B1165943) with groups such as phenylcarbamates opens up possibilities for creating a wide range of advanced, biocompatible materials. nih.gov

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of carbamates, including phenylcarbamates, has often relied on hazardous reagents such as phosgene (B1210022) and its derivatives. rsc.orgresearchgate.netpatsnap.com The pursuit of green and sustainable chemistry necessitates a shift away from these methods towards more environmentally benign alternatives. A significant future direction for the synthesis of 2,2,2-trichloroethyl phenylcarbamate lies in the development of synthetic routes that avoid toxic precursors.

Current green approaches to carbamate (B1207046) synthesis focus on utilizing carbon dioxide as a C1 source, reacting it with amines and alcohols. nih.gov These halogen-free methods are more environmentally friendly and utilize an abundant and inexpensive starting material. nih.gov While these methods have been applied to various carbamates, their specific application to the synthesis of this compound is an area ripe for exploration. Future research could focus on adapting these CO2-based methods, potentially through the use of novel catalysts, to facilitate the reaction between aniline (B41778), 2,2,2-trichloroethanol (B127377), and carbon dioxide.

Another avenue for sustainable synthesis is the exploration of biocatalytic routes. Enzymatic synthesis of carbamates is gaining traction as a green alternative, offering high selectivity and mild reaction conditions. nih.govrsc.orgresearchgate.net Lipases and other enzymes could be investigated for their ability to catalyze the formation of this compound, potentially in aqueous media, further enhancing the green credentials of the synthesis. nih.govresearchgate.netresearchgate.net The development of such biocatalytic processes would represent a significant step forward in the sustainable production of this compound. rsc.org

| Current Synthetic Approaches | Green/Sustainable Alternatives | Research Focus for this compound |

| Use of phosgene and its derivatives (e.g., 2,2,2-trichloroethyl chloroformate) | Phosgene-free routes | Development of direct synthesis from aniline, 2,2,2-trichloroethanol, and a green carbonyl source. |

| Reliance on hazardous solvents and reagents | Utilization of CO2 as a C1 feedstock | Investigation of CO2-based synthesis pathways. |

| High energy consumption and waste generation | Biocatalysis using enzymes like lipases | Screening and engineering of enzymes for the specific synthesis of the target carbamate. |

| Use of stoichiometric and often toxic reagents | Catalytic processes with high atom economy | Designing catalytic systems that are efficient and recyclable. |

Exploration of Novel Catalytic Systems for Carbamate Synthesis and Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems for the synthesis and transformation of this compound is a key area for future research. While catalysts are known for the synthesis of its precursor, 2,2,2-trichloroethyl chloroformate, and for the deprotection of the 2,2,2-trichloroethoxycarbonyl (Troc) group, there is a need to explore catalysts for its direct synthesis and for novel transformations. chem-station.comtotal-synthesis.com

The deprotection of the Troc group, which is the core of the 2,2,2-trichloroethyl carbamate functionality, is typically achieved using reducing agents like zinc. chem-station.comtotal-synthesis.com Future research could focus on developing catalytic deprotection methods that are milder and more selective. For instance, the use of transition metal catalysts or photoredox catalysis could offer alternative deprotection pathways with different functional group tolerances. Highly chemoselective deprotection under non-reducing, pH-neutral conditions has been reported for the Troc group, and expanding the scope of such methods is a promising direction. nih.gov

For the synthesis of this compound, palladium-catalyzed cross-coupling reactions have shown promise for the formation of N-aryl carbamates. nih.gov The application and optimization of such catalytic systems for the direct synthesis of this compound could provide a more efficient and versatile route. Furthermore, the exploration of catalysts for novel transformations of the this compound molecule itself, beyond deprotection, could lead to the discovery of new synthetic applications.

| Transformation | Current Methods | Future Catalytic Approaches |

| Synthesis | Reaction with 2,2,2-trichloroethyl chloroformate | Direct catalytic synthesis from aniline, 2,2,2-trichloroethanol, and a carbonyl source. |

| Deprotection | Reductive cleavage with zinc | Catalytic deprotection using transition metals, photoredox catalysts, or chemoselective reagents. |

| Other Transformations | Limited information available | Exploration of catalytic C-H activation, cross-coupling, or other functionalization reactions of the phenyl ring or carbamate group. |

Mechanistic Refinements of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. For this compound, the mechanism of its formation and, more significantly, its cleavage (deprotection) are of primary interest. The deprotection of the Troc group is known to proceed via a unique reductive beta-elimination mechanism. total-synthesis.com Future research could delve deeper into the intricacies of this pathway using advanced computational and experimental techniques.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and intermediates involved in both the formation and cleavage of the carbamate. nih.govnih.govresearchgate.net Such studies can help in understanding the role of catalysts and solvents, and in predicting the reactivity of substituted derivatives. For instance, computational investigations into the radical scavenging mechanism of aryl carbamates have been conducted, and similar studies on this compound could reveal interesting antioxidant properties. researchgate.net

Experimental mechanistic studies, including kinetic analysis and isotope labeling experiments, can complement computational work to provide a comprehensive picture of the reaction pathways. rsc.org Understanding the mechanism of hydrolysis and other transformations of phenylcarbamates can also inform the design of more stable or more reactive derivatives for specific applications. nih.gov A refined understanding of these mechanisms will enable chemists to design more efficient and selective synthetic and deprotection strategies.

High-Throughput Synthesis and Screening of Derivatives for Chemical Libraries

Combinatorial chemistry and high-throughput screening are powerful tools in drug discovery and materials science for the rapid identification of compounds with desired properties. nih.govnih.govnih.govresearchgate.net The this compound scaffold presents a versatile platform for the creation of chemical libraries of derivatives. Future research in this area would involve the development of high-throughput synthesis methods to generate a diverse range of analogs.

The synthesis of libraries of N-(2,2,2-trichloroethyl) substituted compounds has been reported, indicating the feasibility of creating diverse sets of molecules based on this core structure. biointerfaceresearch.comresearchgate.net By varying the substituents on the phenyl ring, a large number of derivatives of this compound can be synthesized. These libraries can then be subjected to high-throughput screening to identify compounds with interesting biological activities or material properties. nih.govnih.govresearchgate.net For example, screening for antimicrobial, antifungal, or enzymatic inhibitory activity could lead to the discovery of new lead compounds for drug development. nih.govmdpi.com

The development of efficient parallel synthesis techniques for these derivatives would be a key enabler for this research direction. nih.gov Furthermore, the integration of computational screening methods with experimental high-throughput screening can accelerate the discovery process by prioritizing compounds with a higher probability of being active. rsc.org The creation and screening of such libraries could unlock the full potential of the this compound scaffold in various scientific fields.

| Research Avenue | Key Objectives | Potential Applications |

| High-Throughput Synthesis | Develop efficient and automated methods for the parallel synthesis of this compound derivatives. | Rapid generation of diverse chemical libraries for screening. |

| Chemical Library Design | Systematically vary substituents on the phenyl ring to explore a wide chemical space. | Discovery of structure-activity relationships. |

| High-Throughput Screening | Screen the synthesized libraries against a range of biological targets or for specific material properties. | Identification of new drug leads, agrochemicals, or functional materials. |

| In Silico Screening | Utilize computational models to predict the activity of virtual libraries of derivatives, guiding synthetic efforts. | Prioritization of compounds for synthesis and experimental screening, saving time and resources. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-Trichloroethyl phenylcarbamate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reaction of phenyl isocyanate with 2,2,2-trichloroethanol in the presence of a catalytic acid (e.g., HCl) in chloroform. Alternatively, carbamate formation can occur through demethylation reactions using 2,2,2-trichloroethyl chloroformate followed by reduction with zinc in acetic acid . Key parameters include stoichiometric control of chloroformate derivatives (1.2–1.5 equivalents) and reaction temperatures between 0–25°C to minimize side reactions.

Q. How is this compound utilized as a derivatizing agent in analytical chemistry?

- Methodology : The trichloroethyl group enhances volatility and detection sensitivity in gas chromatography-mass spectrometry (GC/MS). For amine-containing analytes (e.g., amphetamines), derivatization involves reacting the compound with primary/secondary amines at 60–80°C for 30–60 minutes in dichloromethane. Post-derivatization, excess reagent is removed via liquid-liquid extraction (hexane/water), and the product is analyzed using electron ionization (EI) modes .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Confirm carbamate C=O stretch at ~1680 cm⁻¹ and N-H stretch at ~3380 cm⁻¹ .

- NMR : Distinct signals for trichloroethyl protons (δ 4.5–5.0 ppm, triplet) and aromatic protons (δ 7.0–7.5 ppm) .

- GC/MS : Molecular ion peaks at m/z 267 (M⁺) and fragment ions at m/z 130 (C₆H₅NHCO⁺) .

Advanced Research Questions

Q. How does the trichloroethyl group influence regioselectivity in palladium-catalyzed C–H functionalization?

- Methodology : The trichloroethyl carbamate acts as a directing group in Pd(II)-catalyzed reactions. The electron-withdrawing Cl₃C– group stabilizes the Pd intermediate during cyclometalation, enabling selective functionalization of proximal C–H bonds. For example, in aryl substrates, ortho-amination occurs with >80% selectivity using Pd(OAc)₂ (5 mol%) and PhI(OAc)₂ as an oxidant in DCE at 80°C . Competing pathways (e.g., meta-selectivity) are suppressed by steric effects from the trichloroethyl moiety .

Q. What strategies resolve contradictions in reported stability profiles of trichloroethyl carbamates under basic conditions?

- Methodology : Discrepancies arise from solvent polarity and nucleophile strength. In aqueous NaOH (pH >10), hydrolysis occurs via SN2 displacement (t₁/₂ = 2 h at 25°C). However, in aprotic solvents (e.g., THF), the carbamate remains stable even with mild bases (e.g., K₂CO₃). Stability studies should use Karl Fischer titration to monitor moisture content and HPLC to track degradation products .

Q. Can this compound serve as a protecting group in peptide synthesis?

- Methodology : The trichloroethyl group is cleaved under reductive conditions (Zn/AcOH or Na/NH₃) without affecting acid-labile groups (e.g., tert-butyl). For example, in solid-phase peptide synthesis, the carbamate protects amines during coupling (DIC/HOBt activation), with deprotection achieved in 2–4 hours using Zn dust in 90% acetic acid . Comparative studies show >95% recovery of free amines without racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.